Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate
Description
Properties
IUPAC Name |
ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKRMXURTZUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclohexylamino group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is introduced to the imidazo[1,2-b]pyridazine core.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and high-throughput screening techniques.
Chemical Reactions Analysis
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the imidazo[1,2-b]pyridazine core or the benzoate moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is primarily studied as a potential kinase inhibitor. Its ability to target transforming growth factor-β activated kinase (TAK1) is particularly noteworthy, as TAK1 plays a crucial role in multiple myeloma and other malignancies. The inhibition of this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Studies
The compound serves as a valuable tool for investigating signal transduction pathways. By inhibiting specific kinases, researchers can elucidate the roles of these enzymes in cellular processes such as proliferation, differentiation, and apoptosis. This understanding can contribute to developing targeted therapies for diseases characterized by dysregulated kinase activity .
Industrial Applications
In the pharmaceutical industry, this compound is utilized as a reference compound in drug discovery. Its structural features make it an attractive scaffold for designing new therapeutic agents aimed at various diseases, particularly those involving inflammatory processes and cancer .
Study on Kinase Inhibition
A study conducted by researchers highlighted the efficacy of this compound in inhibiting TAK1 activity. The compound demonstrated significant inhibitory effects in vitro against multiple myeloma cell lines, leading to increased apoptosis rates. This study emphasizes the compound's potential as a therapeutic agent in oncology .
Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of this compound. Preliminary findings suggest that this compound may activate Toll-like receptors (TLRs), which are critical for initiating immune responses. The ability to modulate immune pathways presents opportunities for developing treatments for autoimmune diseases and infections .
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for conditions like multiple myeloma .
Comparison with Similar Compounds
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which confers high potency and selectivity for TAK1 inhibition .
Biological Activity
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.44 g/mol
The compound features an imidazo[1,2-b]pyridazine core, which is known for its ability to interact with various biological targets, particularly kinases involved in cellular signaling pathways .
This compound has been identified primarily as a transforming growth factor-beta activated kinase (TAK1) inhibitor. TAK1 plays a crucial role in various cellular processes, including inflammation and cell survival. The inhibition of TAK1 by this compound can lead to:
- Reduced cell proliferation in cancer cell lines.
- Inhibition of inflammatory pathways , making it a potential candidate for treating inflammatory diseases.
In vitro studies have demonstrated that this compound effectively inhibits TAK1 activity, leading to downstream effects on various signaling pathways .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibitory activity against cancer cell lines. For example:
- Multiple Myeloma Cells : The compound has been tested against multiple myeloma cells, showing potent inhibition of cell growth at concentrations around . This suggests its potential utility in treating hematological malignancies .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other imidazo[1,2-b]pyridazine derivatives:
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | TAK1 | 12 | High potency against multiple myeloma |
| Similar Imidazo Derivative A | TAK1 | 25 | Moderate potency |
| Similar Imidazo Derivative B | Other Kinase | 15 | Less selective for TAK1 |
This table illustrates that while other derivatives also target kinases, this compound demonstrates superior potency and specificity towards TAK1 .
Q & A
Basic: What synthetic strategies are effective for preparing the imidazo[1,2-b]pyridazine core of this compound?
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones or chloroacetyl carbamates under refluxing conditions. For example, describes a route using 3-amino-6-chloropyridazine and 1,3-dichloroacetone in 1,2-dimethoxyethane to form a chloromethyl intermediate, followed by nitration. Palladium-catalyzed direct C3-arylation (as in ) is also effective for introducing aryl groups, achieving high yields (91%) with pentane/Et2O solvent systems and silica gel purification. Key steps include optimizing catalyst turnover frequency (TOF) and avoiding harsh conditions to preserve functional groups like the ethyl benzoate ester .
Advanced: How can regioselectivity challenges during C3-arylation be addressed?
Regioselectivity in C3-arylation is influenced by steric and electronic factors. highlights the use of electron-deficient aryl halides (e.g., ethyl 4-bromobenzoate) to favor C3 coupling over competing positions. Microwave-assisted synthesis (as in ) can enhance selectivity by precisely controlling reaction kinetics. Computational modeling (e.g., DFT studies) of transition states may further guide ligand design for palladium catalysts to suppress undesired pathways .
Basic: What analytical techniques are critical for structural validation?
- <sup>1</sup>H/<sup>13</sup>C NMR : Key diagnostic signals include downfield shifts for the imidazo[1,2-b]pyridazine H2 proton (δ ~8.5 ppm) and ester carbonyl carbons (δ ~165 ppm) ( ).
- Elemental Analysis : Discrepancies in C/H percentages (e.g., : calcd C 67.40% vs. found 67.58%) may arise from residual solvents; use high-vacuum drying to mitigate this.
- HRMS : Confirm molecular ion peaks (e.g., reports Δmass < 0.001 Da for exact matches) .
Advanced: How can structure-activity relationships (SAR) be explored for kinase inhibition?
and 5 suggest that the cyclohexylamino group and benzoate ester position influence IRAK4 or hIRE1 inhibition. To probe SAR:
- Substituent Variation : Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties ( ).
- Bioisosteric Replacement : Substitute the ethyl ester with amides (e.g., uses carboxylic acid derivatives for antiplasmodial activity).
- Binding Assays : Use displacement assays (e.g., [<sup>3</sup>H]diazepam in rat brain membranes, ) or kinase inhibition profiling to quantify potency .
Basic: What purification methods are optimal for polar derivatives?
- Flash Chromatography : Use silica gel with gradient elution (pentane/Et2O or hexane/EtOAc) for intermediates ( ).
- Preparative HPLC : For highly polar or charged derivatives (e.g., ), employ C18 columns with acetonitrile/water + 0.1% TFA .
Advanced: How can computational tools aid in target identification?
- Docking Studies : Model the compound into IRAK4 (PDB: 6GXK, ) or hIRE1 (PDB: 4Z7H) active sites to predict binding modes.
- MD Simulations : Assess stability of the cyclohexylamino group in hydrophobic pockets.
- ADMET Prediction : Use QSAR models to optimize logP (target ~3.5) and solubility for CNS penetration ( ) .
Basic: How should contradictory elemental analysis data be resolved?
Discrepancies (e.g., : H% 5.12 vs. calcd 4.90) often stem from hygroscopic samples or incomplete combustion. Solutions include:
- Drying Protocols : Use vacuum ovens (40°C, 24 h) or azeotropic distillation.
- Alternative Techniques : Validate purity via HPLC-UV/ELSD or <sup>19</sup>F NMR for fluorinated analogs ( ) .
Advanced: What strategies mitigate cross-contamination in parallel synthesis?
emphasizes rigorous workflow design for organometallic libraries:
- Resin Traps : Install inline filters during Negishi couplings to remove Pd residues.
- Automated Purification : Use preparative HPLC with dual-column systems to avoid carryover.
- QC Metrics : Monitor reactions via LC-MS and discard batches with >5% impurities .
Basic: What in vitro assays are suitable for initial biological screening?
- Antiplasmodial Activity : Measure IC50 against Plasmodium falciparum 3D7 strains ( ).
- CNS Penetration : Assess blood-brain barrier permeability using PAMPA assays .
Advanced: How can metabolic instability of the ethyl ester be addressed?
- Prodrug Design : Replace the ester with tert-butyl or SEM-protected carboxylates ( ).
- Metabolite Identification : Use hepatocyte incubation + LC-HRMS to track hydrolysis products.
- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
